![molecular formula C20H20N2O3S B2653018 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 898436-30-1](/img/structure/B2653018.png)
6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of indole, a heterocyclic compound that is important in many biological systems and is a part of many drugs . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of an indole derivative would be based on the indole scaffold, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .Chemical Reactions Analysis
Indole and its derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be influenced by its specific structure. For example, indole is known to be crystalline and colorless in nature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Heterocyclic Analogs Synthesis : A study by Horiguchi et al. (2004) presented the synthesis of heteroaromatic analogues, demonstrating a Pummerer-type cyclization reaction to produce biologically interesting nitrogen heterocycles. This research highlights the compound's utility in generating structurally complex and biologically relevant molecules (Horiguchi, Ogawa, Saitoh, & Sano, 2004).
Ring Contraction through Photoinduced Reactions : Research by Dura and Paquette (2006) explored the ring contraction of bridgehead sultams via photoinduced di-pi-methane rearrangement, indicating the compound's potential in creating tetracyclic structures with specific configurations (Dura & Paquette, 2006).
Trans-Cis Isomerization : A study by Kucharski et al. (1999) on azobenzene amphiphiles containing a sulfonyl group examined the trans-cis isomerization under irradiation, suggesting applications in photoresponsive materials (Kucharski, Janik, Motschmann, & Raduege, 1999).
Applications in Medicinal Chemistry and Biology
Inhibitors Synthesis : Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles as potent inhibitors against caspase-3, demonstrating the compound's relevance in developing therapeutic agents (Jiang & Hansen, 2011).
Copper Catalyzed Cyclization : López et al. (2017) developed a synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, showing the compound's utility in producing molecules with significant biological activity, particularly in antiviral and anticancer research (López, Gallagher, Gilliland, Ghiviriga, & Dolbier, 2017).
Advanced Material Science Applications
- Ionic Liquids and Crown Ethers : A paper by Luo, Dai, and Bonnesen (2004) investigated monoaza-substituted crown ethers in ionic liquids for the separation of Sr(2+) and Cs(+) from aqueous solutions, offering insights into the compound's potential in environmental cleanup and selective ion extraction processes (Luo, Dai, & Bonnesen, 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-10-14-4-2-3-5-18(14)22(13)26(24,25)17-11-15-6-7-19(23)21-9-8-16(12-17)20(15)21/h2-5,11-13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLVVLOPXYQXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)
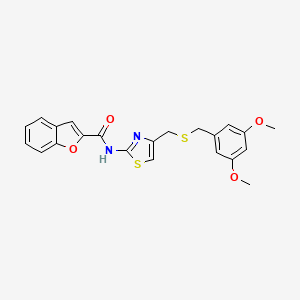
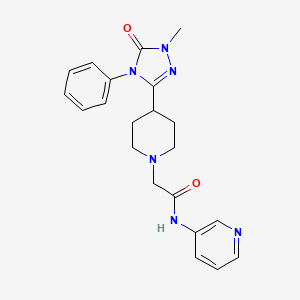
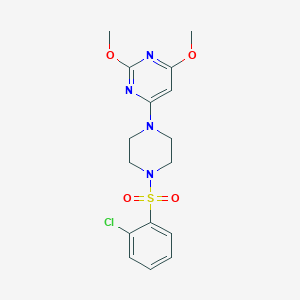
![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
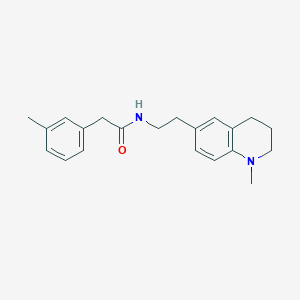
![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)
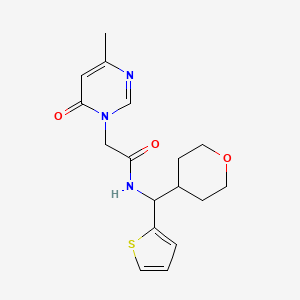
![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)
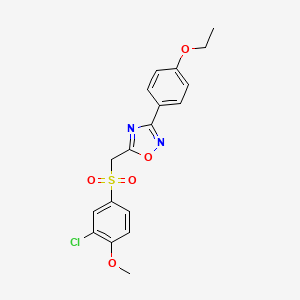
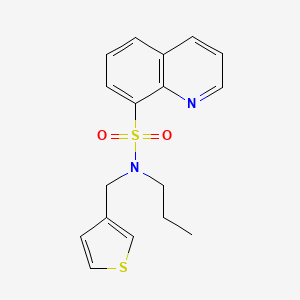
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)
